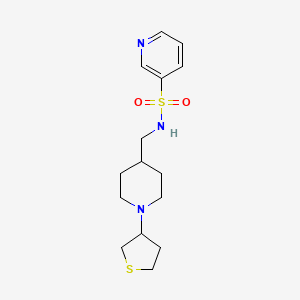

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C15H23N3O2S2 and its molecular weight is 341.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Aromatic sulfonamides containing a condensed piperidine moiety have shown promise as oxidative stress-inducing anticancer agents. A library of such compounds induced oxidative stress and glutathione depletion in melanoma and leukemia cells, exerting cytotoxic effects at micromolar concentrations. Notably, compounds within this library displayed 100% cytotoxic effects with low EC50 values on K562 leukemia cells, underscoring their potential as effective anticancer agents across a variety of cancer types including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancers (Madácsi et al., 2013).

Antimicrobial Activity

In the context of antimicrobial research, novel sulfonamides have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens of tomato plants. These studies have highlighted the significant potent antimicrobial activities of certain benzhydryl-sulfonyl-piperidine derivatives, offering a new avenue for the management of plant diseases (Vinaya et al., 2009).

Molecular Docking and Drug Design

Research involving the synthesis and molecular docking of novel sulfonamides against key biological targets, such as dihydrofolate reductase (DHFR), demonstrates the utility of these compounds in drug design. Such studies not only provide insights into the structural requirements for biological activity but also pave the way for the development of more efficient anticancer and antimicrobial agents. This approach has led to the identification of compounds with better activity profiles than established drugs, indicating their potential in therapeutic applications (Debbabi et al., 2017).

Development of Multifunctional Agents

The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives has been explored as a strategy for designing selective ligands for the 5-HT7 receptor or multifunctional agents for polypharmacological approaches. This research highlights the potential of N-alkylated arylsulfonamides in treating complex diseases, including CNS disorders, by identifying compounds with antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Mécanisme D'action

Target of Action

The primary target of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . The compound’s ability to reduce the ATPase activity of human recombinant NLRP3 has also been evaluated .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway, which plays a fundamental role in the immune response to exogenous and endogenous stimuli . By inhibiting the NLRP3 inflammasome, the compound can modulate the immune response and potentially have anti-inflammatory effects .

Pharmacokinetics

The compound’s ability to inhibit nlrp3-dependent pyroptosis and il-1β release suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a modulation of the immune response, potentially resulting in anti-inflammatory effects .

Action Environment

The action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is influenced by the cellular environment. For example, the compound’s efficacy can be affected by the presence of lipopolysaccharide (LPS) and ATP, which stimulate NLRP3 expression

Propriétés

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S2/c19-22(20,15-2-1-6-16-11-15)17-10-13-3-7-18(8-4-13)14-5-9-21-12-14/h1-2,6,11,13-14,17H,3-5,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLXVPBNOLYPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2437708.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2437709.png)

![2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide](/img/structure/B2437710.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2437716.png)

![4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2437719.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B2437722.png)

![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2437727.png)

![methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2437728.png)